molecular formula C22H22N2O4S2 B6050150 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B6050150
M. Wt: 442.6 g/mol
InChI Key: IWEJAFSRWWSZOQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound with a molecular formula of C25H28N2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with aniline derivatives under basic conditions.

    Methoxyanilino group introduction: The methoxyanilino group is introduced through a nucleophilic substitution reaction.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-(2-(Methylsulfonyl)phenyl)acetamide
  • N-(2-methoxy-4-methylsulfanylphenyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-19-13-11-18(12-14-19)24(30(26,27)21-9-4-3-5-10-21)16-22(25)23-17-7-6-8-20(15-17)29-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEJAFSRWWSZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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